molecular formula C10H10N2O3S B15338671 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Cat. No.: B15338671
M. Wt: 238.27 g/mol
InChI Key: KUAFRRHWEODTHN-UHFFFAOYSA-N
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Description

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is an organic compound with the molecular formula C10H10N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an allyl-substituted sulfonamide with a suitable reagent to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide: Lacks the allyl group but shares the core benzothiadiazine structure.

    4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Contains a methyl group instead of an allyl group.

    4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Features a phenyl group in place of the allyl group.

Uniqueness

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C10H10N2O3S/c1-2-7-12-8-5-3-4-6-9(8)16(14,15)11-10(12)13/h2-6H,1,7H2,(H,11,13)

InChI Key

KUAFRRHWEODTHN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2S(=O)(=O)NC1=O

Origin of Product

United States

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